molecular formula C8H9NO2 B1362757 2-Ethylnicotinic acid CAS No. 3421-76-9

2-Ethylnicotinic acid

Cat. No.: B1362757
CAS No.: 3421-76-9
M. Wt: 151.16 g/mol
InChI Key: RESGCFMULOVHHB-UHFFFAOYSA-N
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Description

2-Ethylnicotinic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of nicotinic acid, where an ethyl group replaces one of the hydrogen atoms on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnicotinic acid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid with ethyl halides under basic conditions. Another method includes the oxidation of 2-ethylpyridine using oxidizing agents like potassium permanganate or nitric acid .

Industrial Production Methods: On an industrial scale, this compound is typically produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism.

    Medicine: It has potential therapeutic applications due to its role in the synthesis of NAD, which is involved in numerous metabolic pathways.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Ethylnicotinic acid primarily involves its conversion to nicotinamide adenine dinucleotide (NAD) in the body. NAD plays a critical role in redox reactions, acting as an electron carrier in metabolic processes. It also participates in signaling pathways that regulate cellular functions such as DNA repair, gene expression, and cell death .

Comparison with Similar Compounds

    Nicotinic Acid:

    Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.

    2-Methylnicotinic Acid: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness: 2-Ethylnicotinic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives .

Properties

IUPAC Name

2-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGCFMULOVHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333457
Record name 2-ethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3421-76-9
Record name 2-ethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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